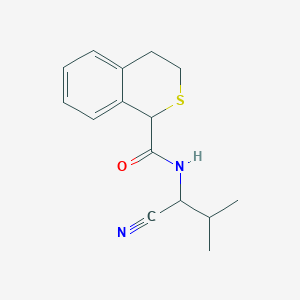
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide is a complex organic compound with a unique structure that includes a cyano group, a methylpropyl group, and an isothiochromene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide typically involves multiple steps, starting with the preparation of the isothiochromene ring. This can be achieved through a series of cyclization reactions involving appropriate precursors. The cyano and methylpropyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the product .
化学反应分析
Types of Reactions
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce primary or secondary amines .
科学研究应用
N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
作用机制
The mechanism of action of N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group plays a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease progression .
相似化合物的比较
Similar Compounds
- N-(1-Cyano-2-methylpropyl)-3-(cyclopropylsulfamoyl)benzamide
- N-(1-Cyano-2-methylpropyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
- N-cyano-N’-methyl-N’’ [2- (5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine
Uniqueness
Compared to similar compounds, N-(1-Cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide stands out due to its unique isothiochromene ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3,4-dihydro-1H-isothiochromene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10(2)13(9-16)17-15(18)14-12-6-4-3-5-11(12)7-8-19-14/h3-6,10,13-14H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFATYZOIOUUFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1C2=CC=CC=C2CCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
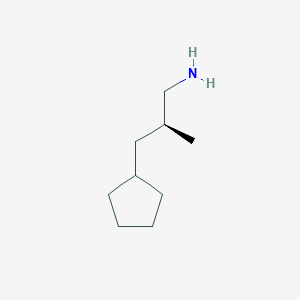

![N-[(2-chlorophenyl)methyl]-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2395988.png)
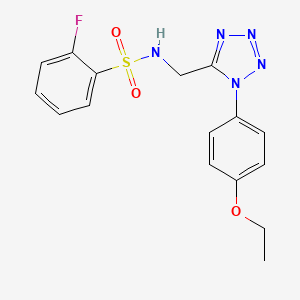
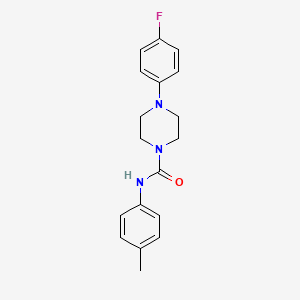
![4-[(E)-Hydrazinylidenemethyl]-N,N-dimethylaniline](/img/structure/B2395994.png)
![N-[1-(2-Methoxy-2-methylpropyl)-4-methylpiperidin-4-yl]but-2-ynamide](/img/structure/B2395995.png)
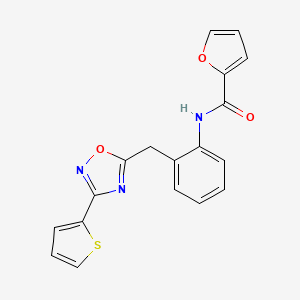
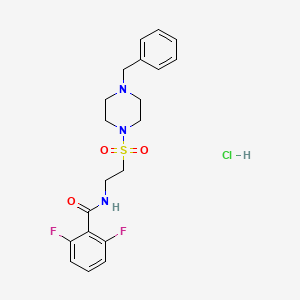

![3-[1-(2-fluorobenzoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2396001.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2396006.png)

